Bourgeonal

Übersicht

Beschreibung

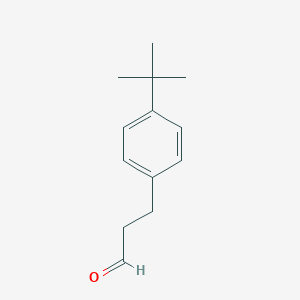

Bourgeonal is a synthetic fragrance compound known for its floral scent, reminiscent of lily of the valley. It's notable not just for its use in perfumery but also for its role in scientific research related to olfactory receptors. The compound's structure and reactivity can be explored through various analytical and synthetic methods typical of organic chemistry.

Synthesis Analysis

Synthesis of complex molecules like this compound often involves building blocks and methodologies that allow for the precise control of molecular architecture. Lithiation-borylation methodology is a powerful tool for constructing molecules with complex, three-dimensional shapes, providing a high degree of stereocontrol. This method uses boronic esters and lithiated carbamates to form C-C and C-X bonds, essential for building fragrance molecules with specific structural features (Leonori & Aggarwal, 2014).

Molecular Structure Analysis

Understanding the molecular structure of organic compounds like this compound is crucial for predicting their reactivity and interactions. Techniques such as X-ray crystallography and NMR spectroscopy are indispensable for this purpose. For example, boron-containing molecular structures, including borophenes and boron clusters, have been extensively studied to understand their unique bonding and electronic properties, which are pivotal in determining the fragrance characteristics of compounds like this compound (Mannix et al., 2018; Sergeeva et al., 2014).

Chemical Reactions and Properties

This compound's chemical properties, particularly its reactivity with olfactory receptors, can be explored through studies of boron-selective reactions. These reactions enable the modular synthesis of diverse complex molecules and could potentially be applied to modify this compound or understand its interaction mechanisms at the molecular level (Xu, Zhang, & Li, 2015).

Physical Properties Analysis

The physical properties of fragrance molecules like this compound, including their phase behavior, melting points, and solubility in various solvents, are critical for their practical application in perfumery. Research on boron-containing compounds has provided insights into how these properties can be tailored through molecular design (Severin, 2009).

Chemical Properties Analysis

The chemical properties of this compound, such as its stability, reactivity with other compounds, and fragrance release mechanisms, can be analyzed through studies on similar boron-containing organic compounds. Understanding the interactions of boron with other elements in these compounds provides a foundation for predicting and modifying the chemical behavior of fragrance molecules (Li et al., 2015).

Wissenschaftliche Forschungsanwendungen

Parfümerie

Bourgeonal ist ein Produkt aus umfangreichen Forschungsarbeiten zu Maiglöckchen-Duftstoffen von Givaudan . Sein Duft ist geprägt von frischen, wässrigen, blumigen, Alpenveilchen-, süßen Noten . Es wird in der Parfümindustrie verwendet, um Seifen, Waschmitteln, Körperpflege- und Kosmetikprodukten sowie Prestige-Parfüms frische, grüne, blumige, knackige, aldehydartige Maiglöckchen-Noten zu verleihen .

Prostatakrebs-Erkennung

This compound wurde bei der Erkennung von Prostatakrebs eingesetzt . Der ektopisch exprimierte G-Protein-gekoppelte olfaktorische Rezeptor OR1D2, der ein Ziel für this compound ist, wurde auf Prostatakrebszellen gefunden . This compound wurde für diesen Zweck an zwei verschiedene fluoreszierende Farbstoffe konjugiert . Die Konjugate könnten durch intravenöse Injektion vor der Prostatakrebs-Operation zur Lokalisierung von Lymphknotenmetastasen durch intraoperative Laseruntersuchung Anwendung finden .

Fertilitätsforschung

This compound wurde in der Fertilitätsforschung eingesetzt . In einer Pilotstudie wurden die this compound-Geruchsschwellen, die Fähigkeit der Spermien, this compound zu erkennen, und die Häufigkeit von 13 Einzelnukleotidpolymorphismen (SNPs) des OR1D2-Gens bei neun Männern mit unerklärlicher Unfruchtbarkeit mit einer Kontrollgruppe von 15 gesunden Männern verglichen .

Wirkmechanismus

Target of Action

Bourgeonal primarily targets the human olfactory receptors (ORs), specifically OR1D2 and OR2AG1 . These receptors are expressed at the RNA and protein levels in human airway smooth muscle cells (HASMCs) . They are part of the largest supergene family within the class of G protein-coupled receptors (GPCRs), which detect volatile odorant molecules by specific binding .

Mode of Action

This compound interacts with its targets, the ORs, triggering transient Ca^2+ increases in HASMCs via a cAMP-dependent signal transduction cascade . The activation of OR1D2 with this compound leads to an increase in cell contractility . This interaction can be inhibited by the specific OR1D2 antagonist undecanal .

Biochemical Pathways

The activation of OR1D2 by this compound affects the cAMP-dependent signal transduction pathway . This pathway plays a crucial role in the regulation of many biological responses, including the secretion of certain cytokines . The activation of this pathway leads to transient increases in intracellular calcium levels, which can modulate various physiological processes .

Result of Action

The activation of OR1D2 by this compound has both acute and chronic effects. Acute effects include fast transient Ca^2+ increase and contraction . Chronic effects include the secretion of cytokines such as IL-8 and GM-CSF . These effects contribute to the regulation of pathophysiological processes in HASMCs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of undecanal, a specific antagonist of OR1D2, can significantly inhibit this compound-triggered cell contractility . This suggests that the presence of other compounds in the environment can influence the action of this compound.

Safety and Hazards

Zukünftige Richtungen

Bourgeonal has been studied for its potential applications in medical diagnostics. For instance, it has been used in the detection of prostate cancer . Furthermore, its role in sperm chemotaxis has led to investigations into its potential use in fertility treatments .

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJUFJKVIYFBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044808 | |

| Record name | 3-(4-tert-Butylphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanal, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

18127-01-0 | |

| Record name | Bourgeonal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18127-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bourgeonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018127010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanal, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(4-tert-Butylphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-tert-butylphenyl)propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOURGEONAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3XVS6E70V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

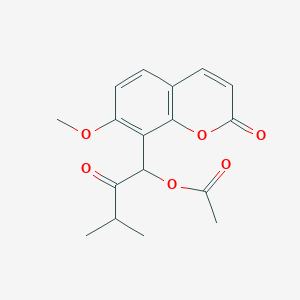

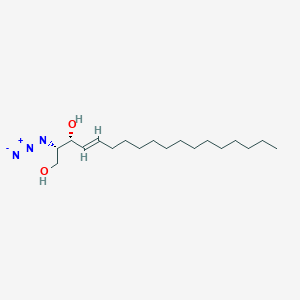

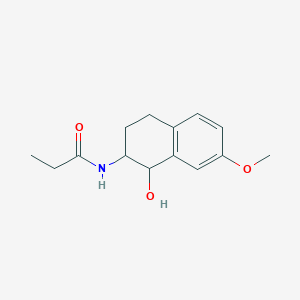

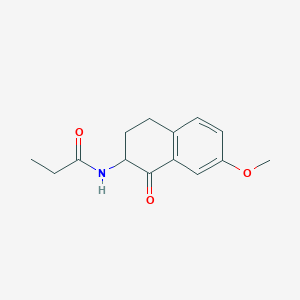

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)

![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)